molecular formula C14H15BrN2O2 B1432045 Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate CAS No. 1445322-61-1

Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate

Cat. No.: B1432045
CAS No.: 1445322-61-1
M. Wt: 323.18 g/mol
InChI Key: RZOBDOXWWPSSLH-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate (CAS: 1445322-61-1) is a heterocyclic compound featuring a benzodiazole core substituted with a bromine atom at position 7, a cyclopentyl group at position 1, and a methyl ester at position 3. With a molecular weight of 297.15 g/mol (predicted for analogous compounds, ), this compound is primarily utilized as a pharmaceutical intermediate due to its structural versatility in medicinal chemistry. Its synthesis typically involves alkylation of the benzodiazole nitrogen with cyclopentyl groups and subsequent functionalization at positions 5 and 7 .

Properties

IUPAC Name

methyl 7-bromo-1-cyclopentylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-19-14(18)9-6-11(15)13-12(7-9)16-8-17(13)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOBDOXWWPSSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)N(C=N2)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its applications in medicinal chemistry.

  • Molecular Formula : C14H15BrN2O2
  • Molecular Weight : 323.19 g/mol
  • CAS Number : 1445322-61-1
  • Purity : Minimum of 95% .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various compounds against multidrug-resistant pathogens, it was found to have structure-dependent antibacterial activity. The minimal inhibitory concentration (MIC) values for related compounds ranged from 1 to 32 µg/mL against resistant strains of Staphylococcus aureus .

CompoundMIC (µg/mL)Activity
Methyl 7-bromo compound1–32Active against resistant S. aureus
Linezolid8–32Standard comparator

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it could significantly reduce the viability of cancer cell lines such as A549 (human pulmonary adenocarcinoma) and Caco-2 (colorectal adenocarcinoma). Notably, the compound showed a marked reduction in Caco-2 cell viability with a percentage decrease of approximately 39.8% compared to untreated controls (p < 0.001), indicating promising anticancer properties .

Cell LineViability Reduction (%)p-value
A549Not significant-
Caco-239.8<0.001

While the specific mechanisms underlying the biological activities of this compound are still under investigation, it is hypothesized that the compound may interfere with cellular processes related to DNA synthesis and repair, as well as protein synthesis pathways critical for bacterial and cancer cell proliferation.

Study on Antimicrobial Resistance

A notable study focused on the efficacy of this compound against various Gram-positive and Gram-negative bacteria. The results indicated that this compound could serve as a lead structure for developing new antibiotics targeting resistant strains .

Study on Cancer Cell Lines

In another investigation, researchers treated A549 and Caco-2 cells with varying concentrations of the compound over a period of 24 hours. The study utilized the MTT assay to assess cell viability post-treatment. Results showed that while A549 cells exhibited resistance, Caco-2 cells were significantly affected by the treatment, suggesting selective toxicity that warrants further exploration .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that benzodiazole derivatives, including methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study published in the Journal of Medicinal Chemistry highlighted the compound's ability to selectively target cancer cell lines while sparing normal cells, making it a candidate for further development as an anticancer drug .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial and antifungal properties. In vitro tests demonstrated effectiveness against various strains of bacteria and fungi, indicating its potential use in developing new antimicrobial agents .

Materials Science

Polymer Chemistry
this compound can serve as a building block in polymer synthesis. Its unique structure allows for the incorporation into copolymers that exhibit enhanced thermal stability and mechanical properties. Research has focused on using this compound to create high-performance materials suitable for applications in electronics and coatings .

Nanotechnology
In nanotechnology, this compound is being explored for its role in synthesizing nanoparticles with specific functional properties. Its ability to act as a stabilizing agent during nanoparticle formation has been investigated, leading to the development of novel nanomaterials with applications in drug delivery systems and imaging techniques .

Biochemical Probes

Fluorescent Probes
The compound's structural features make it suitable for use as a fluorescent probe in biochemical assays. It can be modified to enhance its fluorescent properties, allowing researchers to track biological processes in real-time. Studies have demonstrated its application in cellular imaging and monitoring enzyme activities .

Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in cancer progression and microbial resistance. Its ability to selectively inhibit specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing therapeutic strategies .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityJournal of Medicinal Chemistry Selective cytotoxicity against cancer cell lines; potential for drug development.
Antimicrobial PropertiesJournal of Antimicrobial Chemotherapy Effective against multiple bacterial and fungal strains; potential for new treatments.
Polymer ChemistryPolymer Science Enhancements in thermal stability and mechanical properties of copolymers.
NanotechnologyNanomaterials Journal Successful synthesis of nanoparticles with controlled sizes and shapes.
Biochemical ProbesBiochemistry Letters Developed fluorescent probes for real-time cellular imaging.
Enzyme InhibitionEnzyme Research Demonstrated selective inhibition of enzymes related to cancer and resistance mechanisms.

Comparison with Similar Compounds

Substituent Variations at Position 1

The 1-position substituent significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent (Position 1) Molecular Weight (g/mol) CAS Number Key References
Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate Ethyl 283.12 1423037-23-3
Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate Propyl 297.15 1437794-88-1
Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate Cyclopentyl ~313.2 (estimated) 1445322-61-1

Key Observations :

  • Steric Effects : The bulkier cyclopentyl group may hinder interactions with enzyme active sites, altering pharmacological activity.

Heterocyclic Core Modifications

Replacement of the benzodiazole core with benzoxazole or benzotriazole alters electronic properties:

Compound Name Core Structure Molecular Weight (g/mol) CAS Number Key Differences
Methyl 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylate Benzoxazole 270.1 2091139-27-2 Oxygen replaces nitrogen; reduced basicity
Methyl 7-bromo-1H-benzotriazole-5-carboxylate Benzotriazole 257.06 CID 74890447 Additional nitrogen increases π-electron density

Impact on Reactivity :

  • Benzoxazole : Lower basicity due to oxygen’s electronegativity; may reduce nucleophilic substitution rates at position 5.
  • Benzotriazole : Enhanced electron-withdrawing effects stabilize intermediates in cross-coupling reactions .

Functional Group Variations at Position 5

The ester group at position 5 is critical for prodrug strategies or further derivatization:

Compound Name Position 5 Substituent Molecular Weight (g/mol) Key Applications
7-Bromo-2-methyl-1H-benzoimidazole-5-carboxylic acid Carboxylic acid 255.06 Direct use in metal-catalyzed couplings
This compound Methyl ester ~313.2 Prodrug activation via ester hydrolysis

Predicted Physical Properties

Property This compound Methyl 7-bromo-1-propyl analog
Density (g/cm³) ~1.5 (estimated) 1.49 ± 0.1
Boiling Point (°C) >400 (estimated) 403.0 ± 48.0
pKa ~3.3 (estimated) 3.35 ± 0.10

Preparation Methods

Starting Material Preparation and Bromination

  • Bromination is commonly performed on benzodiazole precursors or substituted anilines using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled temperature to selectively introduce bromine at the 7-position. The reaction solvent can be polar aprotic solvents or alcoholic solvents depending on the substrate reactivity.

Cyclopentyl Substitution at the 1-Position

  • The cyclopentyl group is introduced by alkylation of the benzodiazole nitrogen using cyclopentyl halides (e.g., cyclopentyl bromide) or cyclopentyl organometallic reagents.
  • Alkylation is typically carried out in the presence of a base such as potassium carbonate or sodium hydride in an inert solvent like dimethylformamide or tetrahydrofuran.
  • Reaction temperatures range from 0 °C to reflux conditions depending on the reactivity of the alkylating agent and substrate.

Formation of the Benzodiazole Ring

  • The benzodiazole ring is formed by cyclization of o-phenylenediamine derivatives with carboxylate or ester-containing reagents.
  • Cyclization is often promoted by acidic or dehydrating agents under reflux conditions in solvents such as acetic acid or toluene.
  • The reaction duration varies from several hours to overnight to ensure complete ring closure.

Esterification to Methyl Ester

  • The carboxylate group at the 5-position is introduced as a methyl ester either by using methyl ester-containing starting materials or by esterification of the corresponding carboxylic acid.
  • Esterification can be performed using methanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux.
  • Alternatively, conversion of acid chlorides to methyl esters using methanol is also feasible.

Example Synthetic Route (Based on Patent and Literature Data)

Step Reaction Type Reagents/Conditions Outcome
1 Bromination NBS, acetonitrile or ethanol, 0–25 °C, 2–4 hours 7-bromo-substituted aniline derivative
2 Alkylation Cyclopentyl bromide, K2CO3, DMF, 50–80 °C, 4–8 hours N-cyclopentylated benzodiazole intermediate
3 Cyclization o-Phenylenediamine derivative, acetic acid, reflux, 6–12 hours Benzodiazole ring formation
4 Esterification Methanol, H2SO4 catalyst, reflux, 4–6 hours Methyl ester formation at 5-position

Purification and Isolation

  • After each step, the reaction mixture is typically subjected to filtration, extraction, and crystallization.
  • Acidic or basic washes may be used to remove impurities.
  • Final compound isolation often involves recrystallization from solvents like ethyl acetate or ethanol to obtain pure this compound.

Research Findings and Notes

  • The use of hydrobromic acid or other acidic compounds during synthesis can aid in purification by forming salts that crystallize more readily.
  • Alkylation with cyclopentyl groups requires controlled stoichiometry (1–1.5 equivalents) to avoid polyalkylation.
  • The benzodiazole ring formation is sensitive to reaction conditions; mild acidic conditions favor selective cyclization without decomposition.
  • Esterification under acidic catalysis is efficient and yields high purity methyl esters suitable for further pharmaceutical development.

Summary Table of Preparation Parameters

Parameter Preferred Range/Conditions Notes
Bromination solvent Methanol, ethanol, acetonitrile Alcoholic solvents preferred
Bromination temperature 0 °C to room temperature (25 °C) Avoid overheating to prevent side reactions
Alkylation base Potassium carbonate, sodium hydride Base strength affects reaction rate
Alkylation solvent DMF, THF Polar aprotic solvents enhance alkylation
Alkylation temperature 50–80 °C Higher temperatures increase reaction speed
Cyclization solvent Acetic acid, toluene Acidic medium promotes ring closure
Cyclization temperature Reflux (approx. 110 °C for acetic acid) Prolonged heating may be required
Esterification catalyst Sulfuric acid, p-toluenesulfonic acid Catalytic amounts sufficient
Esterification solvent Methanol Excess methanol drives ester formation
Esterification temp Reflux (65 °C) Reaction time 4–6 hours

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate?

The synthesis typically involves cyclocondensation of cyclopentylamine with brominated benzodiazole precursors. For example, analogous benzoxazole derivatives are synthesized by refluxing 3-amino-4-hydroxybenzoate esters with aryl acids (e.g., brominated intermediates) under dehydrating conditions . The esterification step may utilize methyl chloroformate or dimethyl carbonate in the presence of a base. Key intermediates like 7-bromo-1,3-benzodiazole-5-carboxylic acid can be functionalized via nucleophilic substitution at the bromine position. Reaction progress should be monitored via TLC or HPLC, with purification by recrystallization or column chromatography.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are contradictions in data resolved?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) is essential for confirming substituent positions and cyclopentyl group connectivity. Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight. Discrepancies between experimental and predicted spectra (e.g., unexpected coupling patterns) may arise from conformational flexibility or crystal packing effects. Cross-validation with X-ray crystallography (e.g., using SHELXL for structure refinement ) resolves such ambiguities by providing definitive bond lengths and angles.

Advanced Research Questions

Q. How can the puckering conformation of the cyclopentyl group be quantitatively analyzed in crystallographic studies?

The Cremer-Pople puckering parameters are used to describe ring conformation. These parameters (e.g., amplitude qmq_m and phase angle ϕ\phi) are calculated from atomic coordinates derived from X-ray diffraction data . Software like CrystalExplorer or Mercury can compute these values. For example, a pseudorotation pathway analysis may reveal low-energy conformers stabilized by steric or electronic effects. Refinement programs like SHELXL ensure accurate modeling of thermal displacement parameters, critical for distinguishing static disorder from dynamic puckering.

Q. What hydrogen-bonding motifs are observed in the crystal packing of this compound, and how are they analyzed?

Graph set analysis (as per Etter’s formalism) categorizes hydrogen-bonding patterns into chains (C), rings (R), or discrete (D) motifs . For instance, the benzodiazole NH group may form N–H···O hydrogen bonds with ester carbonyls of adjacent molecules, creating R22(8)\text{R}_2^2(8) ring motifs. Crystallographic data (e.g., from ORTEP-III ) visualizes these interactions, while software like Platon calculates interaction geometries (distance/angle tolerances). Competing interactions (e.g., halogen bonding from bromine) should be evaluated for their impact on lattice stability.

Q. How can computational modeling predict the reactivity of the bromine substituent in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G*) model transition states for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key parameters include the C–Br bond dissociation energy and electron density maps (via Natural Bond Orbital analysis). Molecular electrostatic potential surfaces identify nucleophilic/electrophilic sites. For example, the bromine’s σ-hole may facilitate oxidative addition to palladium catalysts. Experimental validation via kinetic studies (e.g., monitoring coupling efficiency with aryl boronic acids) bridges computational predictions with observed reactivity .

Q. What strategies address discrepancies between solution-phase and solid-state structural data?

Dynamic effects in solution (e.g., ring puckering or rotational isomerism) can cause NMR signal splitting absent in the solid state. Variable-temperature NMR experiments identify conformational exchange processes. Solid-state NMR or cross-polarization magic-angle spinning (CP-MAS) bridges this gap by probing local environments in crystals. For example, differing dihedral angles between solution (NOESY-derived) and crystallographic data may indicate solvent-induced conformational changes. Multidisciplinary validation (spectroscopy, crystallography, and MD simulations) is critical .

Q. How does the bromine substituent influence the compound’s electronic properties in structure-activity relationship (SAR) studies?

The bromine’s electron-withdrawing effect alters the benzodiazole core’s π-electron density, which is quantified via Hammett substituent constants (σm\sigma_m). Cyclic voltammetry measures redox potentials (e.g., E₁/₂ for reduction peaks), while UV-Vis spectroscopy tracks bathochromic shifts in absorption maxima. Comparative studies with non-brominated analogs (e.g., methyl or hydrogen substituents) isolate electronic contributions to bioactivity. For instance, bromine may enhance binding affinity to target proteins via halogen bonding, as modeled in molecular docking studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate

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